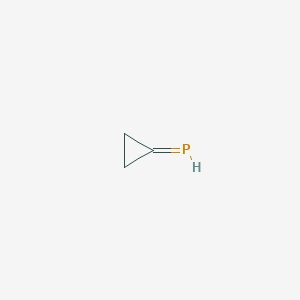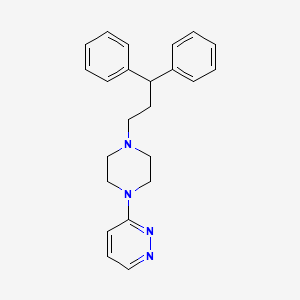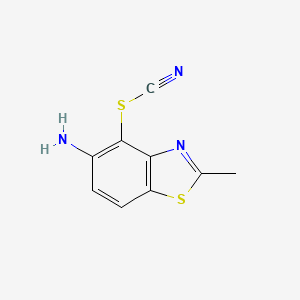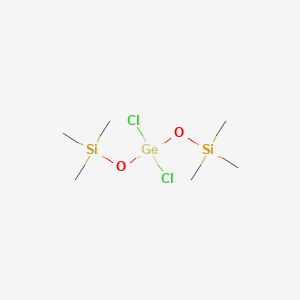
ETHYLAMINE, N,N-DIMETHYL-2-((1-o-TOLYLCYCLOHEXYL)OXY)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYLAMINE, N,N-DIMETHYL-2-((1-o-TOLYLCYCLOHEXYL)OXY)- is a complex organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This particular compound features a unique structure with an ethylamine backbone, dimethyl substitutions, and a tolylcyclohexyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYLAMINE, N,N-DIMETHYL-2-((1-o-TOLYLCYCLOHEXYL)OXY)- typically involves multiple steps:
Formation of the Ethylamine Backbone: Ethylamine can be synthesized by reacting ethanol with ammonia in the presence of an oxide catalyst.
Dimethyl Substitution: The ethylamine is then subjected to methylation using methyl iodide or dimethyl sulfate under basic conditions to introduce the dimethyl groups.
Attachment of the Tolylcyclohexyl Group: The final step involves the reaction of the dimethylated ethylamine with a tolylcyclohexyl halide in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
ETHYLAMINE, N,N-DIMETHYL-2-((1-o-TOLYLCYCLOHEXYL)OXY)- undergoes various chemical reactions:
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amine nitrogen, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Corresponding oxides and ketones.
Reduction: Amines with reduced functional groups.
Substitution: Alkylated or acylated amines.
Wissenschaftliche Forschungsanwendungen
ETHYLAMINE, N,N-DIMETHYL-2-((1-o-TOLYLCYCLOHEXYL)OXY)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications
Eigenschaften
CAS-Nummer |
34272-87-2 |
|---|---|
Molekularformel |
C17H27NO |
Molekulargewicht |
261.4 g/mol |
IUPAC-Name |
N,N-dimethyl-2-[1-(2-methylphenyl)cyclohexyl]oxyethanamine |
InChI |
InChI=1S/C17H27NO/c1-15-9-5-6-10-16(15)17(11-7-4-8-12-17)19-14-13-18(2)3/h5-6,9-10H,4,7-8,11-14H2,1-3H3 |
InChI-Schlüssel |
YOLVLNFJNOEZSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C2(CCCCC2)OCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-Chloro-11H-indeno[1,2-b]quinoline](/img/structure/B14675041.png)
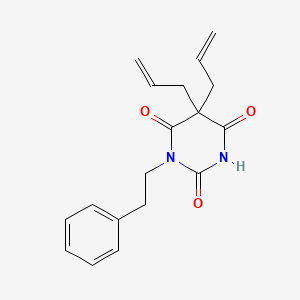

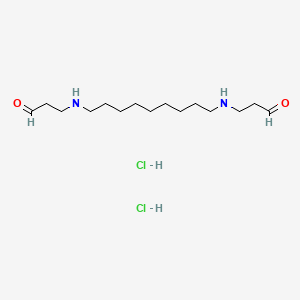
![2,3-Bis[di(propan-2-yl)amino]cycloprop-2-ene-1-thione](/img/structure/B14675068.png)
![5-(Furan-3-yl)-1a,5a-dimethylhexahydrobisoxireno[d,f]isochromen-3(2ah)-one](/img/structure/B14675075.png)
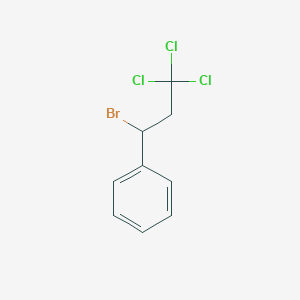
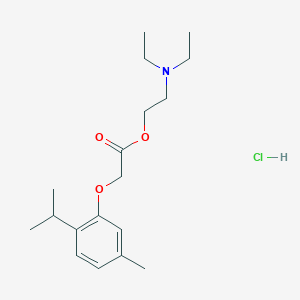

![Benzenamine, N-[(4-methoxyphenyl)methylene]-4-propyl-](/img/structure/B14675092.png)
